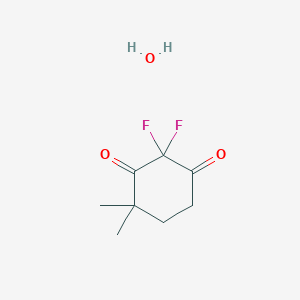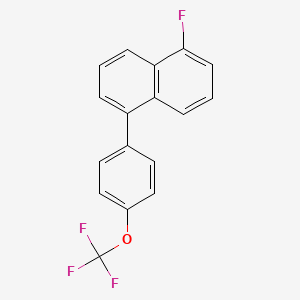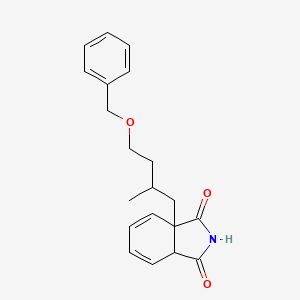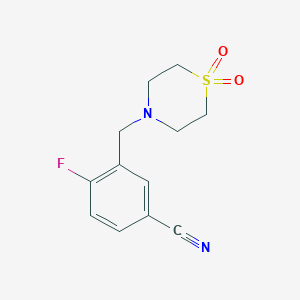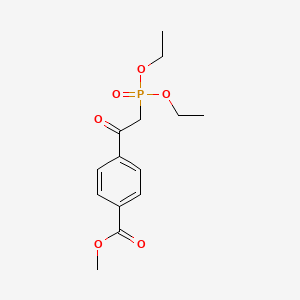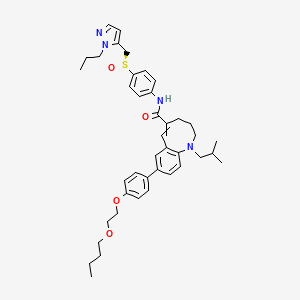
Tak-652;tbr-652
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cenicriviroc is a novel pharmaceutical compound that functions as a dual antagonist of the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5). It has been investigated for its potential therapeutic applications in treating conditions such as HIV infection and non-alcoholic steatohepatitis (NASH) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cenicriviroc involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzazocine ring system, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of cenicriviroc follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cenicriviroc undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of cenicriviroc, which can be further modified to enhance its pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the interactions of chemokine receptors and their antagonists.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for treating HIV infection, NASH, and other inflammatory conditions.
Mécanisme D'action
Cenicriviroc exerts its effects by binding to and inhibiting the CCR2 and CCR5 receptors. This prevents the interaction between these receptors and their ligands, thereby blocking the signaling pathways involved in inflammation and immune response. The inhibition of CCR2 and CCR5 also prevents the entry of HIV into human cells, making cenicriviroc a potential therapeutic agent for HIV infection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV infection.
CCX140-B: A CCR2 antagonist investigated for its potential in treating inflammatory conditions.
BMS-813160: A dual CCR2/CCR5 antagonist similar to cenicriviroc
Uniqueness of Cenicriviroc
Cenicriviroc’s dual antagonistic action on both CCR2 and CCR5 receptors sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C41H52N4O4S |
|---|---|
Poids moléculaire |
696.9 g/mol |
Nom IUPAC |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(2-propylpyrazol-3-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
InChI |
InChI=1S/C41H52N4O4S/c1-5-7-24-48-25-26-49-38-15-10-32(11-16-38)33-12-19-40-35(27-33)28-34(9-8-23-44(40)29-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)30-37-20-21-42-45(37)22-6-2/h10-21,27-28,31H,5-9,22-26,29-30H2,1-4H3,(H,43,46)/t50-/m0/s1 |
Clé InChI |
QFAQIVYXMJVGNT-DPDRHGIRSA-N |
SMILES isomérique |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CC=NN5CCC)CC(C)C |
SMILES canonique |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CC=NN5CCC)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


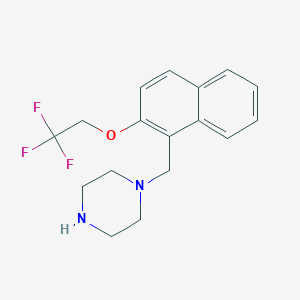
![5-butan-2-yl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14790269.png)

![N-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]pyridine-2-carboxamide](/img/structure/B14790281.png)

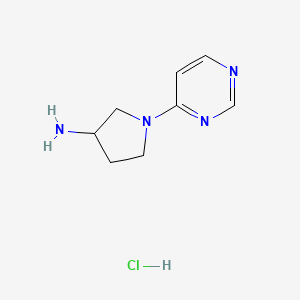
![(1S,12R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride](/img/structure/B14790290.png)
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14790316.png)
